

Forced Degradation Studies of Rupatadine Fumarate: An Application Note and Protocol

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Compound of Interest

Compound Name: *Rupatadine Fumarate*

Cat. No.: *B001005*

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This document provides a detailed overview and experimental protocols for conducting forced degradation studies on **Rupatadine Fumarate**. These studies are crucial in the development and validation of stability-indicating analytical methods, as mandated by regulatory bodies, to ensure the safety and efficacy of pharmaceutical products.

Introduction

Rupatadine Fumarate is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used in the treatment of allergic rhinitis and urticaria. Forced degradation, or stress testing, is a critical component of the drug development process that helps to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the drug substance. This information is instrumental in developing and validating stability-indicating assay methods.

Studies have shown that **Rupatadine Fumarate** is particularly susceptible to oxidative stress, while it exhibits greater stability under acidic, alkaline, hydrolytic, thermal, and photolytic conditions.^{[1][2][3]} The primary degradation product under oxidative stress has been identified as Rupatadine N-oxide.

Data Summary

The following table summarizes the quantitative data from various forced degradation studies performed on **Rupatadine Fumarate**.

Stress Condition	Reagent/Condition	Duration & Temperature	Extent of Degradation	Reference
Acid Hydrolysis	0.1N HCl	24 hours at 70°C	No significant degradation	
1.0N HCl	60 minutes at 80°C	No significant degradation		
1M HCl in Methanol	8 hours at Room Temp.	Degradation observed		
1N HCl	10 minutes on boiling water bath	Degradation observed		
Alkaline Hydrolysis	0.1N NaOH	24 hours at 70°C	No significant degradation	
1.0N NaOH	60 minutes at 80°C	No significant degradation		
1M NaOH in Methanol	8 hours at Room Temp.	Degradation observed		
1N NaOH	10 minutes on boiling water bath	Degradation observed		
Oxidative Degradation	5% H ₂ O ₂	4 hours at 70°C	Significant degradation	
30% H ₂ O ₂	60 minutes at 80°C	~12% degradation		
10% H ₂ O ₂ in Methanol	8 hours at Room Temp.	Degradation observed		
3% H ₂ O ₂	10 minutes on boiling water bath	Degradation observed		

Thermal Degradation	Dry Heat	48 hours at 105°C	No significant degradation
Dry Heat	24 hours at 105°C	Stable	
Dry Heat	3 hours at 55°C	Degradation observed	
Photolytic Degradation	UV Light	1.2 million lux hours / 200 watt hours/m ²	No significant degradation
UV Light	Not specified	Stable	
Sunlight	8 hours	Degradation observed	
UV Light	24 hours	Degradation observed	
Hydrolytic Degradation	Water	24 hours at 70°C	No significant degradation

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on **Rupatadine Fumarate**. The analytical finish for all protocols is a stability-indicating HPLC method.

Analytical Method: Stability-Indicating RP-HPLC

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential to separate **Rupatadine Fumarate** from its degradation products. Several methods have been reported, and the following is a representative example:

- Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.
- Mobile Phase: Gradient mixture of a buffer (e.g., acetate buffer pH 6.0) and an organic solvent (e.g., methanol or acetonitrile).

- Flow Rate: 1.0 mL/min.
- Column Temperature: 50°C.
- Detection Wavelength: 264 nm.
- Injection Volume: 10-20 µL.

Preparation of Stock and Working Solutions

- Stock Solution: Accurately weigh and dissolve an appropriate amount of **Rupatadine Fumarate** in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
- Working Solution: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Protocols

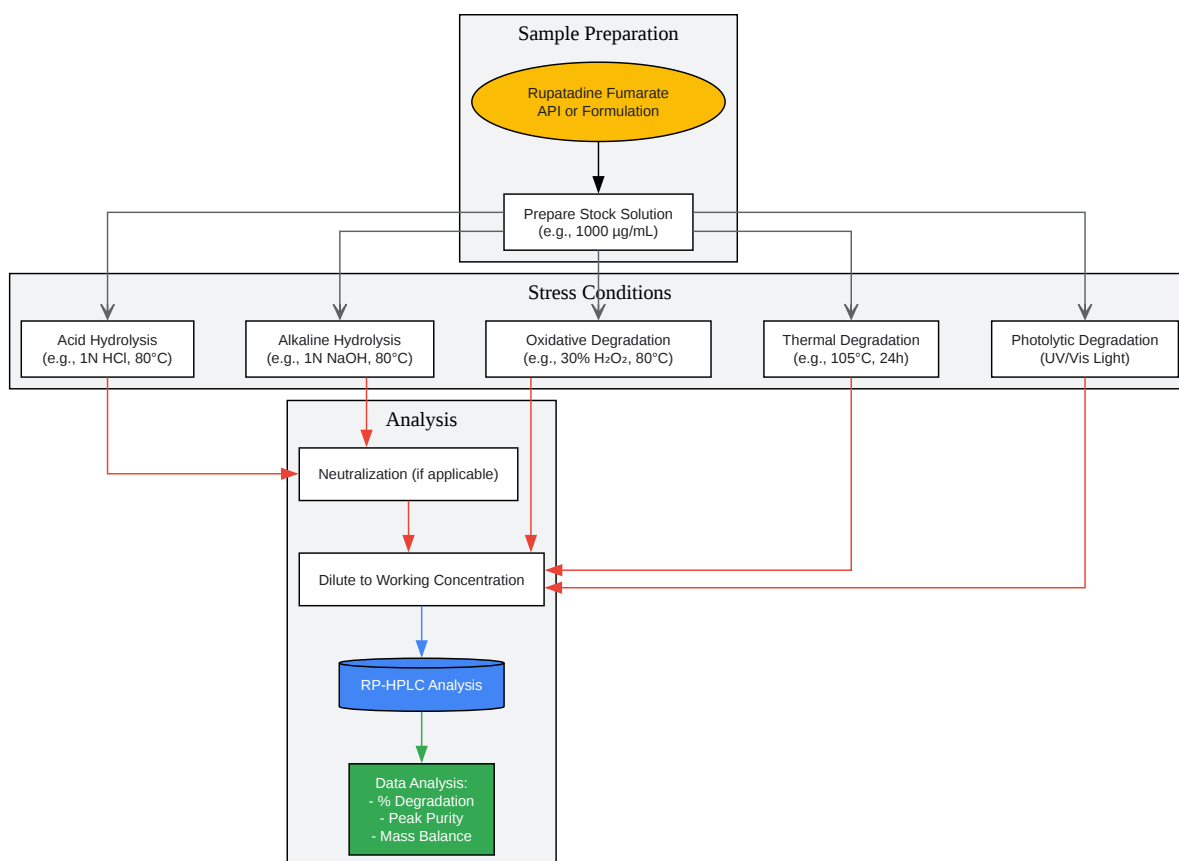
- Transfer a known volume of the **Rupatadine Fumarate** stock solution into a volumetric flask.
- Add an equal volume of 1N HCl.
- Heat the solution on a boiling water bath for 10 minutes.
- Cool the solution to room temperature.
- Neutralize the solution with an appropriate volume of 1N NaOH.
- Dilute to the final volume with the mobile phase to achieve the desired working concentration.
- Inject the sample into the HPLC system.
- Transfer a known volume of the **Rupatadine Fumarate** stock solution into a volumetric flask.
- Add an equal volume of 1N NaOH.
- Heat the solution on a boiling water bath for 10 minutes.

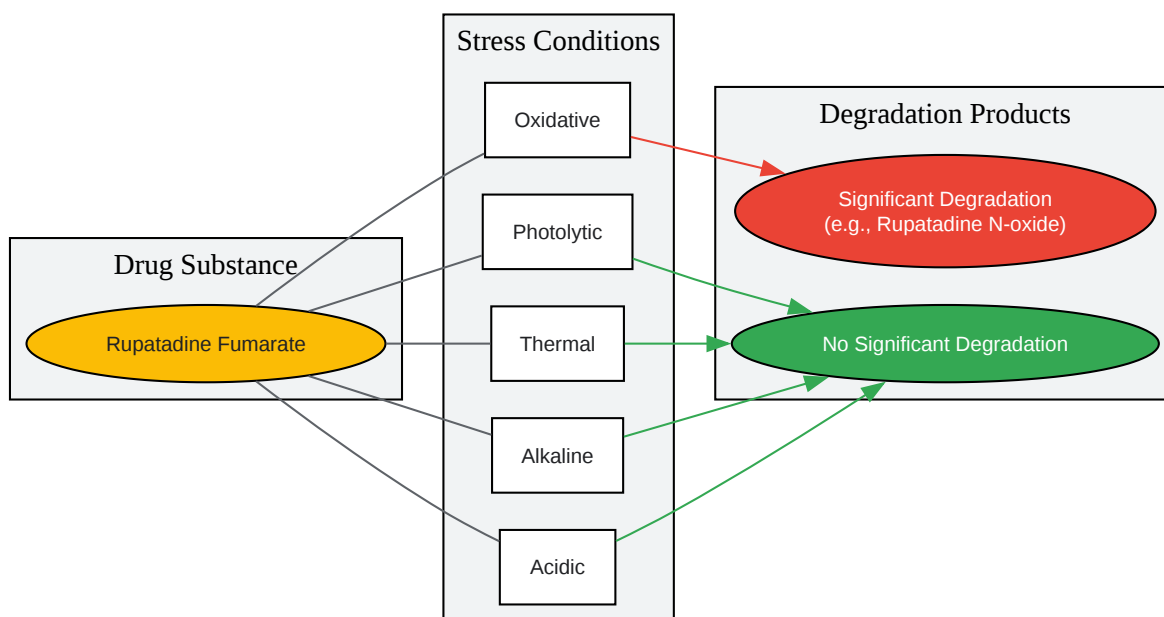
- Cool the solution to room temperature.
- Neutralize the solution with an appropriate volume of 1N HCl.
- Dilute to the final volume with the mobile phase.
- Inject the sample into the HPLC system.
- Transfer a known volume of the **Rupatadine Fumarate** stock solution into a volumetric flask.
- Add an appropriate volume of 3-30% hydrogen peroxide (H₂O₂).
- Heat the solution on a water bath at a specified temperature (e.g., 80°C for 60 minutes).
- Cool the solution to room temperature.
- Dilute to the final volume with the mobile phase.
- Inject the sample into the HPLC system.
- Accurately weigh a sample of **Rupatadine Fumarate** powder and place it in a suitable container.
- Expose the sample to dry heat in an oven at 105°C for 24-48 hours.
- After the specified time, allow the sample to cool to room temperature.
- Prepare a working solution of the stressed sample as described in section 3.2.
- Inject the sample into the HPLC system.
- Prepare a solution of **Rupatadine Fumarate** in a suitable solvent.
- Expose the solution to a UV light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Simultaneously, keep a control sample protected from light.

- After exposure, dilute the sample to the working concentration with the mobile phase.
- Inject both the exposed and control samples into the HPLC system.

Visualizations

The following diagrams illustrate the workflow for forced degradation studies and the logical relationship between the stress conditions and the degradation of **Rupatadine Fumarate**.





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